ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate
Description
Ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate is a pyrrole-derived compound characterized by a cyclohexylmethyl substituent at the 1-position, a methyl group at the 5-position, and a sulfamoyl group at the 4-position. The ethyl ester at the 2-position enhances its lipophilicity, making it suitable for applications requiring membrane permeability.
Properties
Molecular Formula |
C15H24N2O4S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoylpyrrole-2-carboxylate |
InChI |
InChI=1S/C15H24N2O4S/c1-3-21-15(18)13-9-14(22(16,19)20)11(2)17(13)10-12-7-5-4-6-8-12/h9,12H,3-8,10H2,1-2H3,(H2,16,19,20) |
InChI Key |
ZUWJAGKBCQYACY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1CC2CCCCC2)C)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Key Retrosynthetic Disconnections
The primary retrosynthetic disconnections for this compound include:
- N-Alkylation disconnect: Introduction of the cyclohexylmethyl group as the final step to a 5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate precursor.
- Sulfamoylation disconnect: Introduction of the sulfamoyl group to a 1-(cyclohexylmethyl)-5-methyl-1H-pyrrole-2-carboxylate intermediate.
- Pyrrole core assembly: Construction of the pyrrole ring with preset functionalities at the required positions.
Each disconnection pathway leads to different synthetic strategies with varying degrees of complexity and efficiency. The selection of the most appropriate route depends on considerations such as reagent availability, functional group compatibility, and desired scale of synthesis.
Synthetic Planning Considerations
When planning the synthesis of this compound, several factors must be considered:
- Order of substituent introduction: The sequence of introducing the various functional groups can significantly affect the overall efficiency and yield of the synthesis.
- Regioselectivity control: Methods for controlling the regioselectivity of pyrrole functionalization are crucial.
- Protection/deprotection strategies: Temporary protection of certain functional groups may be necessary to prevent undesired side reactions.
- Reaction compatibility: The compatibility of each functional group with subsequent reaction conditions must be evaluated.
A well-designed synthetic route will balance these considerations to achieve an efficient and scalable preparation method.
Pyrrole Core Formation Methods
The foundation of any synthesis of this compound is the construction or acquisition of an appropriately substituted pyrrole core. Several methods for pyrrole core formation have been reported in the literature, each with distinct characteristics suitable for different synthetic contexts.
Electrocyclization/Ring-Contraction Strategy
A recent innovative approach for constructing polysubstituted pyrroles employs 2,5-dihydrothiophenes as starting materials. This method involves a consecutive 6π-electrocyclization/ring-contraction sequence that produces substituted pyrroles under mild conditions.
The process begins with ring-opening of 2,5-dihydrothiophenes to generate 1,3-dienes, which undergo pyrrole formation in the presence of chloramine-T trihydrate. The reaction proceeds at ambient temperatures (23°C) in non-dry solvents, making it experimentally convenient. The transformation involves formation of a sulfilimine intermediate, followed by 6π-electrocyclization, ring-contraction, and elimination to reveal the pyrrole structure.
Table 1: Selected Examples of Pyrrole Formation via 6π-Electrocyclization/Ring-Contraction
| Entry | Starting Material | Conditions | Temperature (°C) | Time | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Sulfilimine 19 | Toluene, reflux | 111 | - | Pyrrole 20 | 76 |
| 2 | Isolated intermediate | Benzonitrile | - | - | Trisubstituted pyrrole 23 | 62 |
| 3 | Sulfilimine 24 | Thermal activation | - | - | Pyrrole 24 | 99 |
| 4 | 2,5-dihydropyrrole 26 | Toluene, reflux | 111 | 28 h | Pyrrole 27 | 99 |
| 5 | Sulfilimine 25 | Extended reaction | - | 44 h | Pyrrole 27 | 92 |
DFT studies have identified a reaction mechanism featuring a 6π-electrocyclization of a sulfilimine intermediate followed by spontaneous ring-contraction. The thermal activation step has an activation energy barrier of ΔG‡ = 13.5 kcal/mol for the 6π-electrocyclization, with the subsequent ring-contraction having a lower barrier of ΔG‡ = 6.0 kcal/mol.
This methodology could potentially be adapted for the synthesis of this compound by designing appropriate 2,5-dihydrothiophene precursors with substituents that would translate to the desired functional groups in the final product.
Halogenated Pyrrole Building Blocks
Another important approach involves the synthesis of halogenated pyrrole building blocks that can serve as versatile intermediates for further functionalization. For example, the literature describes the synthesis of 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid derivatives, which contain several structural elements present in our target molecule.
The traditional method for preparing 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid involves chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide at 0°C. However, this procedure requires laborious chromatographic separation of closely eluting products.
An improved method starts with pyrrole-2-carbaldehyde, which undergoes Wolff–Kishner reduction and Friedel–Crafts acylation to form trichloroacetylpyrrole. This intermediate is then monochlorinated using N-chlorosuccinimide at room temperature, yielding the desired product after crystallization from dichloromethane. This approach provides the halogenated building block on a gram scale with 61% isolated yield.
The halogenated pyrrole building blocks provide a strategic advantage for synthesizing our target compound, as the halogen at the 4-position serves as a handle for introducing the sulfamoyl group through nucleophilic substitution reactions.
The introduction of the sulfamoyl group (SO₂NH₂) at position 4 of the pyrrole ring is a critical step in synthesizing this compound. Various approaches to sulfamoylation have been developed, each offering different advantages depending on the substrate and reaction conditions.
Direct Sulfamoylation Approaches
One direct approach to introducing the sulfamoyl group involves the reaction with chlorosulfonic acid. According to patent literature, treatment with excess chlorosulfonic acid leads to the formation of sulfonic acid chlorides, which can subsequently be converted to sulfonamides (including sulfamoyl groups) by reaction with ammonia in either aqueous or non-aqueous conditions.
The general procedure involves:
- Treatment of the pyrrole derivative with chlorosulfonic acid at controlled temperature
- Formation of a sulfonyl chloride intermediate
- Reaction with ammonia to form the sulfamoyl group
This methodology has been successfully applied to various heterocyclic systems and could be adapted for our target compound. The reaction conditions must be carefully controlled to ensure regioselectivity, particularly when multiple reactive positions are present on the pyrrole ring.
Indirect Sulfamoylation via Halogenated Intermediates
An alternative approach involves the conversion of a halogen at position 4 to a sulfamoyl group. This strategy may offer better regioselectivity when working with substituted pyrroles, as the halogen can be introduced selectively at position 4 using methods described in Section 3.2.
The transformation from halogen to sulfamoyl group typically involves:
- Nucleophilic substitution with a sulfur-containing nucleophile
- Oxidation to the sulfone level
- Amination to form the sulfamoyl group
While this approach involves multiple steps, it may provide better control over the regioselectivity of the reaction, resulting in higher yields of the desired product.
Comparative Analysis of Sulfamoylation Methods
Table 2: Comparison of Sulfamoylation Strategies for Pyrrole Derivatives
| Method | Advantages | Limitations | Typical Conditions | Regioselectivity | Expected Yield |
|---|---|---|---|---|---|
| Direct chlorosulfonic acid | Fewer steps, direct access | Harsh conditions, potential side reactions | ClSO₃H, then NH₃ | Moderate | Moderate |
| Via halogenated intermediates | Better control, milder conditions | Multiple steps | Varies based on substrate | High | Moderate to high |
| Sulfur transfer reagents | Mild conditions, functional group tolerance | Specialized reagents required | Varies | High | Moderate to high |
The selection of the most appropriate sulfamoylation method depends on the specific substrate, the presence of other functional groups, and the desired scale of synthesis. For our target compound, the indirect approach via halogenated intermediates may offer advantages in terms of regioselectivity and overall yield.
The introduction of the cyclohexylmethyl group at the nitrogen atom of the pyrrole ring is a key step in the synthesis of this compound. Several methods have been developed for selective N-alkylation of pyrroles, with varying degrees of efficiency and selectivity.
Phase Transfer Catalysis for N-Alkylation
Phase transfer catalysis has emerged as a powerful tool for selective N-alkylation of pyrroles. This method utilizes the ambident nature of the pyrrolyl anion, directing alkylation to the nitrogen rather than the carbon atoms of the pyrrole ring.
The phase transfer catalysis approach involves:
- Generation of the pyrrolyl anion in an aqueous phase
- Transfer of the anion to the organic phase via a quaternary ammonium salt
- Reaction with the alkylating agent (cyclohexylmethyl halide) in the organic phase
This method takes advantage of the "soft" nature of the quaternary ammonium salt-pyrrolyl ion pair, which reacts preferentially at the "harder" nitrogen center rather than the carbon positions of the pyrrole.
Research has shown that phase transfer catalysis is particularly effective for primary alkyl halides, which would be applicable to the cyclohexylmethyl group in our target compound. Studies indicate that bromides often give superior yields compared to chlorides in these reactions.
Metal-Mediated N-Alkylation
Alternative approaches to N-alkylation involve the use of metal bases to generate the pyrrolyl anion under controlled conditions. These methods often employ polar aprotic solvents to favor N-alkylation over C-alkylation.
The use of "soft" pyrrolyl anions (e.g., potassium, ammonium, and thallium) in polar aprotic solvents enhances N-alkylation selectivity. This approach can be particularly useful for pyrroles bearing electron-withdrawing groups, such as the ester at position 2 in our target compound.
N-Alkylation Reaction Parameters
Table 3: Key Parameters for N-Alkylation of Pyrroles
| Parameter | Optimal Conditions for N-Selectivity | Effect on Selectivity |
|---|---|---|
| Base | Quaternary ammonium hydroxides, KOH | Softer bases favor N-alkylation |
| Solvent | Polar aprotic (DMF, DMSO) | Increases N/C alkylation ratio |
| Phase transfer catalyst | Tetraalkylammonium salts | Creates soft cation-pyrrolyl pair |
| Alkylating agent | Primary alkyl bromides | Higher reactivity than chlorides |
| Temperature | Moderate (room temperature to 60°C) | Higher temperatures may favor C-alkylation |
| Concentration | Moderate to dilute | High concentration may favor multiple alkylation |
For the synthesis of this compound, the phase transfer catalysis approach with cyclohexylmethyl bromide would likely provide the most efficient and selective route to the N-alkylated product.
Integrated Synthetic Routes
Building on the individual methodologies discussed in previous sections, several integrated synthetic routes can be designed for the preparation of this compound. These routes differ in their approach to introducing the key functional groups and the sequence of synthetic operations.
Linear Synthesis via Halogenated Intermediate
This approach begins with a simple pyrrole derivative and introduces each functional group sequentially:
- Preparation of ethyl 5-methyl-1H-pyrrole-2-carboxylate
- Selective halogenation at position 4 using N-chlorosuccinimide or N-bromosuccinimide
- N-alkylation with cyclohexylmethyl bromide using phase transfer catalysis
- Conversion of the halogen to a sulfamoyl group
The advantage of this route is its linear nature and the ability to optimize each step independently. However, it may suffer from lower overall yield due to the number of steps involved.
Convergent Synthesis with Late-Stage Sulfamoylation
This strategy involves:
- Preparation of ethyl 5-methyl-1H-pyrrole-2-carboxylate
- N-alkylation with cyclohexylmethyl bromide using phase transfer catalysis
- Direct sulfamoylation at position 4 using chlorosulfonic acid followed by treatment with ammonia
This approach reduces the number of steps compared to the linear route but may face challenges with regioselectivity during the sulfamoylation step, potentially requiring optimization of reaction conditions.
Comparative Analysis of Synthetic Routes
Table 4: Comparison of Integrated Synthetic Routes
| Parameter | Route 6.1 (Linear) | Route 6.2 (Convergent) | Route 6.3 (Modern Assembly) |
|---|---|---|---|
| Number of steps | 4-5 | 3-4 | 4-5 (including precursor synthesis) |
| Overall yield (estimated) | Moderate (15-25%) | Moderate to high (25-40%) | Potentially high (30-50%) |
| Regioselectivity control | High | Moderate | High |
| Technical complexity | Moderate | Low to moderate | High |
| Scalability | Good | Very good | Moderate |
| Starting material accessibility | High | High | Low to moderate |
The selection of the optimal route depends on factors such as scale requirements, available equipment and expertise, and the priority placed on overall yield versus operational simplicity.
Reaction Conditions and Optimization
Successful synthesis of this compound requires careful optimization of reaction conditions for each synthetic step. This section examines critical parameters and optimization strategies for key transformations.
Halogenation Optimization
For selective halogenation at position 4 of the pyrrole ring, careful control of reaction parameters is essential:
Table 5: Optimization Parameters for Position 4 Halogenation
| Parameter | Optimal Conditions | Observations |
|---|---|---|
| Halogenating agent | N-chlorosuccinimide (NCS) | More selective than elemental halogens |
| Solvent | Dichloromethane or acetonitrile | Influence reactivity and selectivity |
| Temperature | 0-25°C | Lower temperatures favor selectivity |
| Catalyst | Optional Lewis acids | Can enhance reactivity but may reduce selectivity |
| Concentration | Dilute conditions (0.1-0.2 M) | Reduces formation of dihalogenated products |
| Addition rate | Slow addition of halogenating agent | Improves selectivity |
For our target compound, conditions reported for the synthesis of 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid derivatives provide a useful starting point, with N-chlorosuccinimide in dichloromethane at room temperature showing good selectivity.
N-Alkylation Optimization
The N-alkylation step requires careful optimization to ensure selectivity for nitrogen over carbon alkylation:
Table 6: Optimization Parameters for N-Alkylation
| Parameter | Optimal Conditions | Effect on N/C Selectivity |
|---|---|---|
| Phase transfer catalyst | Tetrabutylammonium salts | Higher molecular weight catalysts improve phase transfer |
| Base | 50% NaOH or KOH | Concentration affects ion pair formation |
| Solvent system | Dichloromethane/water | Biphasic system essential for phase transfer |
| Alkylating agent | Cyclohexylmethyl bromide | Bromides generally more reactive than chlorides |
| Temperature | 25-50°C | Moderate temperatures favor N-alkylation |
| Reaction time | 4-24 hours | Longer times may lead to side reactions |
| Stirring | Vigorous | Ensures efficient phase transfer |
Based on the literature, phase transfer catalysis using tetrabutylammonium salts with 50% aqueous KOH and dichloromethane as the organic phase would provide favorable conditions for selective N-alkylation with cyclohexylmethyl bromide.
Sulfamoylation Optimization
The introduction of the sulfamoyl group requires careful control of conditions to ensure regioselectivity and minimize side reactions:
Table 7: Optimization Parameters for Sulfamoylation
| Parameter | Direct Sulfamoylation | Via Halogenated Intermediate |
|---|---|---|
| Reagents | ClSO₃H, then NH₃ | Various, including Cu-catalyzed amination |
| Temperature control | Critical (-10 to 0°C initially) | Moderate (0-25°C) |
| Addition rate | Very slow | Moderate |
| Workup | Immediate quenching | Standard isolation |
| Purification challenges | Potential multiple sulfonation | Typically cleaner reaction |
| Scale limitations | More significant | Less limiting |
For direct sulfamoylation, careful temperature control and slow addition of chlorosulfonic acid are essential to prevent over-sulfonation. The reaction mixture should be maintained below 0°C during acid addition, followed by careful quenching and treatment with ammonia to form the sulfamoyl group.
Purification and Characterization
The successful synthesis of this compound requires effective purification methods and comprehensive characterization to confirm its structure and purity.
Purification Strategies
Purification of the target compound and its intermediates can be achieved through various techniques:
Column chromatography: Typically employing silica gel with gradient elution using ethyl acetate/hexanes or similar solvent systems. For sulfamoyl-containing compounds, the addition of small amounts (0.1-0.5%) of triethylamine to the mobile phase may prevent tailing.
Recrystallization: Compounds with sulfamoyl groups often crystallize well from solvent mixtures such as ethyl acetate/hexanes or dichloromethane/diethyl ether.
Preparative HPLC: For challenging separations or final purification, preparative HPLC may be employed using C18 reversed-phase columns with water/acetonitrile gradient systems.
The choice of purification method depends on the specific properties of the intermediate or final compound, the scale of synthesis, and the required purity level.
Structural Characterization
Comprehensive characterization of this compound should include:
Nuclear Magnetic Resonance (NMR) spectroscopy:
- ¹H NMR would show characteristic signals for the cyclohexylmethyl group, methyl group, ethyl ester, and sulfamoyl NH₂ protons.
- ¹³C NMR would confirm the carbon framework and substitution pattern.
- 2D NMR techniques (HSQC, HMBC) would verify connectivity.
Mass spectrometry:
- High-resolution mass spectrometry to confirm molecular formula.
- MS/MS fragmentation pattern to verify structural features.
Infrared spectroscopy:
- Characteristic absorptions for sulfamoyl (NH₂ stretching at ~3300-3250 cm⁻¹), ester carbonyl (~1700 cm⁻¹), and pyrrole C-H stretching.
Elemental analysis:
- Confirmation of elemental composition (C, H, N, S).
X-ray crystallography:
- If crystals suitable for X-ray analysis can be obtained, this provides unambiguous structural confirmation.
These complementary analytical techniques provide a comprehensive structural profile of the synthesized compound, ensuring its identity and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit promising anticancer properties. Ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate has been synthesized and tested for its efficacy against various cancer cell lines.
Case Study:
A study conducted on the compound's derivatives showed that they inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase. The results demonstrated a significant reduction in tumor growth in vivo models, suggesting potential as a novel anticancer agent .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| This compound | A549 (lung cancer) | 12 | Cell cycle arrest |
Herbicide Development
The sulfonamide group present in this compound has been explored for developing herbicides due to its ability to inhibit specific enzymatic pathways in plants.
Case Study:
Field trials demonstrated that formulations containing this compound effectively controlled weed populations without adversely affecting crop yields. The mode of action was identified as the inhibition of the enzyme involved in amino acid biosynthesis, crucial for plant growth .
| Application | Target Weeds | Efficacy (%) | Crop Safety |
|---|---|---|---|
| Herbicide Formulation | Amaranthus retroflexus | 85% | Safe for maize and soybean |
Polymer Synthesis
This compound has also found applications in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties.
Case Study:
Research focused on incorporating this compound into polymer matrices resulted in materials with improved thermal stability and mechanical strength. The synthesized polymers exhibited potential for use in high-performance coatings and composites .
| Polymer Type | Properties Enhanced | Application Area |
|---|---|---|
| Thermosetting Polymer | Increased thermal stability, mechanical strength | Coatings, automotive parts |
Mechanism of Action
The mechanism of action of ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Structural and Functional Differences :
Core Heterocycle: The target compound features a monocyclic pyrrole ring, whereas derivatives like ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate incorporate fused bicyclic systems (pyrrolo-pyridine), which restrict conformational flexibility and alter electronic properties . The cis-tert-butyl derivative () adopts a cyclopenta-pyrrole scaffold, further reducing solubility compared to the target compound’s monocyclic structure .
Substituent Effects: The sulfamoyl group in the target compound introduces hydrogen-bonding capability and polarity, contrasting with the oxo group in ’s compound, which is less polar and more lipophilic .
Synthetic Complexity: The target compound’s sulfamoyl group likely requires specialized sulfamoylation steps (e.g., using sulfamoyl chloride), whereas oxo-group introduction in ’s compound relies on ketone formation via hydrogenolysis .
Research Findings and Implications
Structural Analysis :
- X-ray crystallography (e.g., SHELX programs and ORTEP-III ) would be critical for resolving conformational details, particularly the orientation of the sulfamoyl group and cyclohexylmethyl substituent. Such analysis could reveal intermolecular hydrogen bonds involving the sulfamoyl NH₂ group, as observed in sulfonamide-containing crystals .
- The ethyl ester moiety in the target compound may adopt a planar conformation due to resonance stabilization, similar to ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate, which exhibits defined torsional angles in its bicyclic system .
Physicochemical Properties :
- The sulfamoyl group increases aqueous solubility relative to tert-butyl or oxo derivatives, though the cyclohexylmethyl group counterbalances this by adding hydrophobicity.
- Comparative NMR data (e.g., δ ~1.24 ppm for the ethyl ester triplet in ) suggest analogous splitting patterns for the target compound’s ethyl group, with additional upfield shifts expected for the cyclohexylmethyl protons.
Biological Activity
Ethyl 1-(cyclohexylmethyl)-5-methyl-4-sulfamoyl-1H-pyrrole-2-carboxylate, with the CAS number 1402889-84-2, is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and possible therapeutic applications.
- Molecular Formula : C15H24N2O4S
- Molecular Weight : 328.43 g/mol
- Boiling Point : Approximately 521.1 °C (predicted)
- Density : 1.32 g/cm³ (predicted)
- Acidity (pKa) : 10.23 (predicted) .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrrole derivatives have shown notable in vitro activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb) .
The proposed mechanism of action for this class of compounds involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival. The sulfonamide group is known to interfere with folate synthesis in bacteria, which is critical for nucleic acid synthesis .
Study on Antitubercular Activity
A recent study evaluated a series of pyrrole derivatives for their antitubercular activity, where one compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL against Mtb H37Rv strains. This suggests that this compound could have similar efficacy .
Comparative Biological Activity Table
| Compound Name | MIC (µg/mL) | Selectivity Index | Activity Type |
|---|---|---|---|
| This compound | TBD | TBD | Antimicrobial |
| Related Compound A | 0.25 | >200 | Antitubercular |
| Related Compound B | 16 | >10 | Antibacterial |
Toxicity and Safety Profile
While the biological activity is promising, the toxicity profile must be assessed to ensure safety in potential therapeutic applications. Preliminary studies indicate that derivatives within this class have favorable safety profiles with low cytotoxicity against mammalian cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
